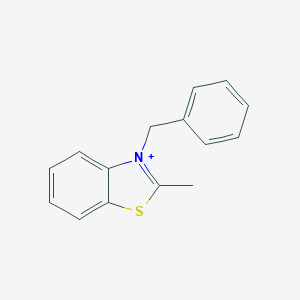
3-Benzyl-2-methyl-1,3-benzothiazol-3-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-2-methyl-1,3-benzothiazol-3-ium, also known as MBT, is a heterocyclic compound that has been widely studied for its various applications in scientific research. MBT is a cationic dye that is commonly used as a fluorescent probe for detecting and measuring biological molecules, such as proteins, nucleic acids, and lipids.
Mécanisme D'action
The mechanism of action of 3-Benzyl-2-methyl-1,3-benzothiazol-3-ium is based on its ability to bind to biological molecules, such as proteins, nucleic acids, and lipids, through electrostatic interactions. 3-Benzyl-2-methyl-1,3-benzothiazol-3-ium is positively charged, which allows it to bind to negatively charged molecules in biological systems. The binding of 3-Benzyl-2-methyl-1,3-benzothiazol-3-ium to these molecules results in a change in the fluorescence properties of the dye, which can be detected and measured using fluorescence microscopy or flow cytometry.
Biochemical and Physiological Effects:
3-Benzyl-2-methyl-1,3-benzothiazol-3-ium has been shown to have minimal biochemical and physiological effects on living cells and tissues. It is non-toxic and does not interfere with cellular processes or metabolic pathways. However, it is important to note that the concentration of 3-Benzyl-2-methyl-1,3-benzothiazol-3-ium used in experiments should be carefully controlled to avoid any potential effects on cellular function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-Benzyl-2-methyl-1,3-benzothiazol-3-ium is its high sensitivity and specificity for detecting and measuring biological molecules. It is also relatively easy to use and can be incorporated into a wide range of experimental protocols. However, there are also some limitations to the use of 3-Benzyl-2-methyl-1,3-benzothiazol-3-ium in lab experiments. For example, the dye can be sensitive to changes in pH and temperature, which can affect its fluorescence properties. Additionally, the dye can be prone to photobleaching, which can limit its usefulness in long-term experiments.
Orientations Futures
There are several future directions for the use of 3-Benzyl-2-methyl-1,3-benzothiazol-3-ium in scientific research. One potential application is in the development of new diagnostic tools for detecting and monitoring disease biomarkers. 3-Benzyl-2-methyl-1,3-benzothiazol-3-ium could also be used to study the dynamics of protein-protein interactions in living cells, which could provide insights into the mechanisms of disease and potential targets for drug development. Additionally, the development of new fluorescent probes based on the structure of 3-Benzyl-2-methyl-1,3-benzothiazol-3-ium could lead to the discovery of new biological molecules and pathways.
Applications De Recherche Scientifique
3-Benzyl-2-methyl-1,3-benzothiazol-3-ium has a wide range of applications in scientific research, including fluorescence microscopy, flow cytometry, and protein labeling. As a fluorescent probe, 3-Benzyl-2-methyl-1,3-benzothiazol-3-ium is commonly used to detect and measure biological molecules in living cells and tissues. It can also be used to study the dynamics of protein-protein interactions, protein-lipid interactions, and protein-nucleic acid interactions.
Propriétés
Nom du produit |
3-Benzyl-2-methyl-1,3-benzothiazol-3-ium |
|---|---|
Formule moléculaire |
C15H14NS+ |
Poids moléculaire |
240.3 g/mol |
Nom IUPAC |
3-benzyl-2-methyl-1,3-benzothiazol-3-ium |
InChI |
InChI=1S/C15H14NS/c1-12-16(11-13-7-3-2-4-8-13)14-9-5-6-10-15(14)17-12/h2-10H,11H2,1H3/q+1 |
Clé InChI |
GUKBPNZRLOTXKE-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C2=CC=CC=C2S1)CC3=CC=CC=C3 |
SMILES canonique |
CC1=[N+](C2=CC=CC=C2S1)CC3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-Methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261418.png)

![2-[1-(2-Chloro-6-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261422.png)
![2-[1-(2-Fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B261424.png)
![2-[1-(Cyclohexylmethyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261427.png)
![2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261428.png)
![2-[1-(3-Methyl-2-butenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261429.png)
![2-[1-(Cyclohexylmethyl)piperazin-2-yl]ethanol](/img/structure/B261435.png)
![[1-(2-Chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261438.png)
![[1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261445.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B261447.png)


